molecular formula C25H23NO4 B8259552 (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid

Cat. No.: B8259552
M. Wt: 401.5 g/mol
InChI Key: GVVBQAUUPFWYCV-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides with the Fmoc protecting group .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides with newly formed peptide bonds .

Scientific Research Applications

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other sites. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)15-14-23(17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVBQAUUPFWYCV-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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